molecular formula C9H17NO2 B3032860 (1-Aminocycloheptyl)acetic acid CAS No. 58885-91-9

(1-Aminocycloheptyl)acetic acid

Cat. No.: B3032860
CAS No.: 58885-91-9
M. Wt: 171.24
InChI Key: XSBOVKBISBNWPQ-UHFFFAOYSA-N
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Description

(1-Aminocycloheptyl)acetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Ikram et al. (2015) focused on synthesizing and characterizing transition metal complexes of a novel amino acid bearing Schiff base ligand, derived from the reaction of an amino acid similar to (1-aminocycloheptyl)acetic acid with 2-hydroxynaphthaldehyde. These complexes exhibited antioxidant properties and selective xanthine oxidase inhibitory activities, suggesting potential therapeutic applications in conditions related to oxidative stress and enzyme regulation (Ikram et al., 2015).

Molecular Modeling and Conformational Analysis

Research by Gómez-Catalán et al. (2000) provided a conformational profile of a constrained α amino acid residue, offering insights into its peculiar conformational characteristics. Such studies help in understanding the structural dynamics of amino acids and their implications in designing peptide and protein surrogates, crucial for drug discovery and biochemical research (Gómez-Catalán et al., 2000).

Interaction Studies with Biological Molecules

Yan et al. (2010) investigated the interactions of glycyl dipeptides, which are structurally related to this compound, with sodium dodecyl sulfate in aqueous solutions. Such studies are significant for understanding the interactions between amino acids and surfactants, which can have implications in pharmaceutical formulations and biochemical assays (Yan et al., 2010).

Structural Diversity and Medicinal Chemistry Applications

Trabocchi et al. (2007) discussed the structural diversity of bicyclic amino acids, highlighting the development of compounds with structures and functions similar to bioactive peptides, known as peptidomimetics. This research area is significant for generating compounds with improved potency and stability, offering new avenues in drug discovery (Trabocchi et al., 2007).

Exploration of Antimicrobial Properties

Priem et al. (2017) explored the scaling of the amphiphilic character and antimicrobial activity of Gramicidin S by modifying its structure with dihydroxylation or ketal formation. Such studies contribute to the development of novel antimicrobial agents and understanding the relationship between molecular structure and biological activity (Priem et al., 2017).

Properties

IUPAC Name

2-(1-aminocycloheptyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-9(7-8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOVKBISBNWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306658
Record name 1-Aminocycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-91-9
Record name 1-Aminocycloheptaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58885-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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